4-hydroxy-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-hydroxy-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a hydroxy group, a trichlorophenyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2,4,6-trichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization with ethyl acetoacetate under acidic conditions to yield the pyrazole derivative. The final step involves hydrolysis of the ester group to form the carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where one or more chlorine atoms are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted pyrazole derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
4-hydroxy-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-hydroxy-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid: Similar structure but lacks the trichlorophenyl group.
4-hydroxy-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid: Similar structure with only two chlorine atoms on the phenyl ring.
4-hydroxy-1-(2,4,6-trimethylphenyl)-1H-pyrazole-3-carboxylic acid: Similar structure with methyl groups instead of chlorine atoms.
Uniqueness
The presence of the trichlorophenyl group in 4-hydroxy-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxylic acid imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
4-hydroxy-1-(2,4,6-trichlorophenyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3N2O3/c11-4-1-5(12)9(6(13)2-4)15-3-7(16)8(14-15)10(17)18/h1-3,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZUCNBUSYYDKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N2C=C(C(=N2)C(=O)O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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